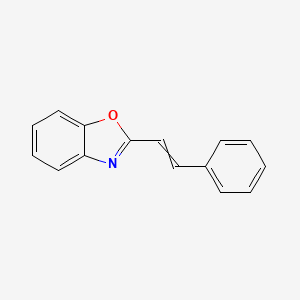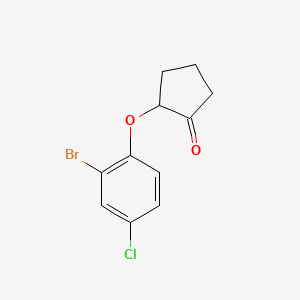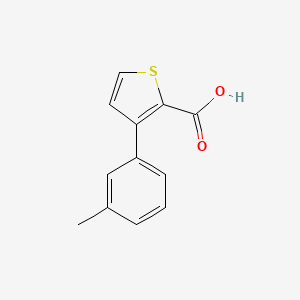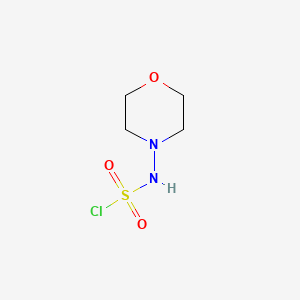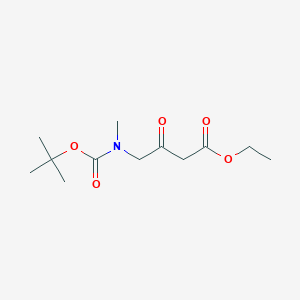
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes an ethyl ester, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate typically involves multiple steps. One common method includes the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microreactor systems has been reported to improve the sustainability and versatility of the process .
化学反应分析
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
科学研究应用
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate involves its interaction with specific molecular targets. The Boc group acts as a protecting group for amines, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under acidic conditions, revealing the free amine group for further reactions .
相似化合物的比较
Similar Compounds
Ethyl N-Boc-4-methylpiperidine-4-carboxylate: Similar in structure, this compound also contains a Boc-protected amine and an ester group.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
Ethyl 4-((tert-butoxycarbonyl)(methyl)amino)-3-oxobutanoate is unique due to its specific combination of functional groups, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial production.
属性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC 名称 |
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-oxobutanoate |
InChI |
InChI=1S/C12H21NO5/c1-6-17-10(15)7-9(14)8-13(5)11(16)18-12(2,3)4/h6-8H2,1-5H3 |
InChI 键 |
GCAUMVLEDUTKIP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(=O)CN(C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


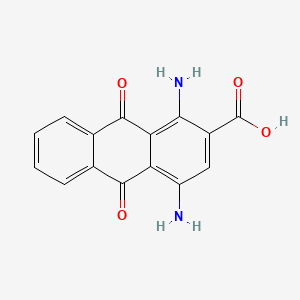
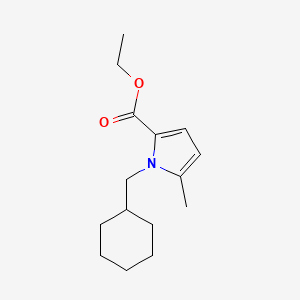
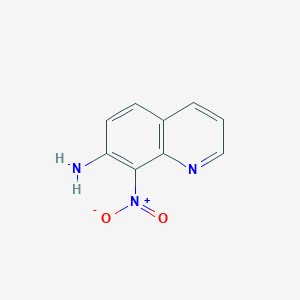
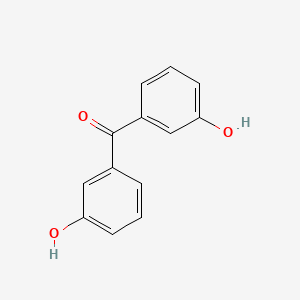
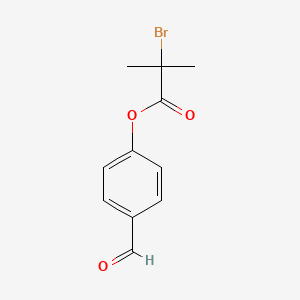
![5-[(3-Fluoro-4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8653293.png)
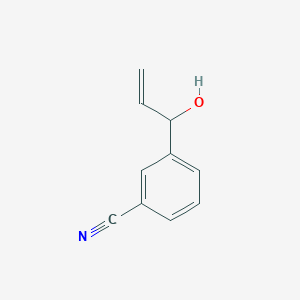
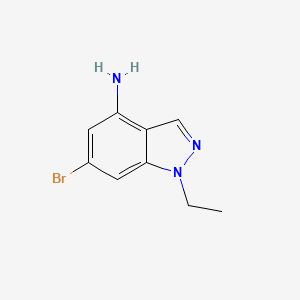
![3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine](/img/structure/B8653308.png)
![1-{2-[(Prop-1-en-1-yl)oxy]ethoxy}prop-1-ene](/img/structure/B8653327.png)
